[10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](4-methoxyphenyl)methanone
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Overview
Description
10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzoxadiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzoxadiazocin Ring: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the Thioxo Group: This can be achieved through the reaction of the intermediate with sulfur-containing reagents.
Methoxy and Methyl Group Additions: These groups are introduced via alkylation reactions using methoxy and methyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone serves as a versatile intermediate for the construction of more complex molecules.
Biology
The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine
Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, making it a subject of interest in medicinal chemistry research.
Industry
In material science, the compound can be used in the development of novel polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
10-methoxy-2-methyl-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone: Similar structure but with an oxo group instead of a thioxo group.
10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the thioxo group in 10-methoxy-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[6-methoxy-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C27H26N2O4S/c1-17-7-5-8-19(15-17)29-26(34)28(25(30)18-11-13-20(31-3)14-12-18)22-16-27(29,2)33-24-21(22)9-6-10-23(24)32-4/h5-15,22H,16H2,1-4H3 |
InChI Key |
SPJJLINDDIVZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)N(C3CC2(OC4=C3C=CC=C4OC)C)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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